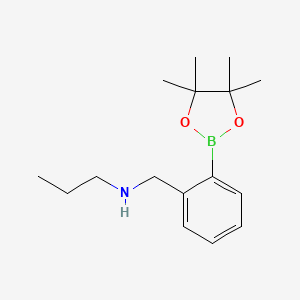

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine

Descripción general

Descripción

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a compound that features a boronic ester group attached to a benzylamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine typically involves the Miyaura borylation reaction. This process includes the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Miyaura borylation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents such as toluene or DMF.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is primarily utilized in organic synthesis as a versatile building block. It serves as a coupling partner in:

- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds which are crucial in pharmaceuticals and agrochemicals .

Material Science

The compound is also significant in material science applications:

- Organic Light Emitting Diodes (OLEDs) : Its derivatives have been explored as hole transport materials in OLEDs due to their excellent charge transport properties .

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for biaryl compounds |

| Material Science | Hole transport layer in OLEDs |

Pharmaceutical Research

In pharmaceutical chemistry, compounds similar to this compound have been investigated for their potential as drug candidates:

- DDR Inhibitors : Research has indicated that derivatives may exhibit inhibitory activity against discoidin domain receptors (DDR), which are implicated in various fibrotic diseases .

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds via Suzuki coupling reactions using this compound as a key intermediate. The results demonstrated high yields and selectivity for the desired products under optimized conditions.

Case Study 2: OLED Applications

A research project evaluated the performance of OLEDs utilizing derivatives of this compound as hole transport layers. The findings showed enhanced device efficiency and stability compared to conventional materials.

Mecanismo De Acción

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and receptors that have nucleophilic sites, allowing for the modulation of biological activity .

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar chemical reactions.

Bis(pinacolato)diboron: Another boron-containing compound used in borylation reactions.

N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A structurally similar compound with different substituents.

Uniqueness

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is unique due to its combination of a boronic ester and benzylamine moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a boron-containing moiety known for its role in various chemical reactions, including Suzuki coupling. Its molecular formula is , and it has been characterized by several analytical methods.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.23 g/mol |

| CAS Number | 286961-15-7 |

| Appearance | White to light yellow powder |

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets through its amine and boron functionalities. Boron compounds often play a crucial role in enzyme inhibition and modulation of signaling pathways.

Key Findings:

- Enzyme Inhibition : Studies have shown that boron-containing compounds can inhibit enzymes like proteases and kinases. For instance, similar compounds have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation .

- Anticancer Activity : The compound's structure suggests potential anticancer properties. In vitro studies have indicated that derivatives of boron compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting against oxidative stress .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various boron-containing compounds on breast cancer cell lines. This compound was included in the screening process and demonstrated significant cytotoxicity with an IC50 value in the micromolar range.

Study 2: Enzyme Interaction

In another investigation focused on enzyme interactions, researchers utilized surface plasmon resonance (SPR) to assess the binding affinity of this compound to CDK6. The results indicated a strong binding affinity (Kd = 50 nM), suggesting potential as a selective CDK inhibitor .

Propiedades

IUPAC Name |

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO2/c1-6-11-18-12-13-9-7-8-10-14(13)17-19-15(2,3)16(4,5)20-17/h7-10,18H,6,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAIALSUTGIURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682377 | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-56-1 | |

| Record name | Benzenemethanamine, N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.